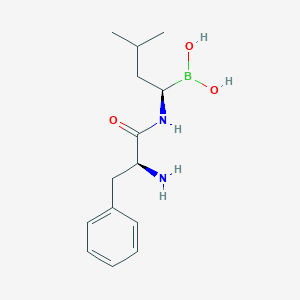

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid

概要

説明

(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid: is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential applications in various scientific domains, including chemistry, biology, and medicine. Its unique structure, which includes both an amino acid and a boronic acid moiety, makes it a versatile molecule for various chemical reactions and biological interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid typically involves the coupling of an amino acid derivative with a boronic acid. One common method is the use of acid-amine coupling reactions, where the carboxylic acid group of the amino acid reacts with an amine to form an amide bond . This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the production of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

化学反応の分析

Types of Reactions

(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The amide group can be reduced to form amines.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the amide group.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Biaryl compounds or other substituted aromatic compounds.

科学的研究の応用

Immunoproteasome Inhibition

The primary application of ((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is as a selective inhibitor of the immunoproteasome, specifically the LMP7 subunit. This inhibition is crucial for treating several medical conditions influenced by immunoproteasome activity, such as:

- Inflammatory Diseases : The compound has shown potential in managing conditions like rheumatoid arthritis and multiple sclerosis by modulating immune responses .

- Autoimmune Disorders : Its selective inhibition can help reduce the pathological immune response seen in autoimmune diseases .

- Neurodegenerative Diseases : Research indicates that targeting the immunoproteasome may provide therapeutic benefits in diseases like Alzheimer’s and Parkinson’s disease due to its role in protein degradation pathways .

Mechanistic Studies

The compound is utilized in biochemical studies to understand the mechanisms of proteasome function and inhibition. By studying its interactions at the molecular level, researchers can elucidate how proteasome inhibition affects cellular processes, including:

- Protein Turnover : Investigating how the inhibition alters the degradation of specific proteins involved in cell cycle regulation and apoptosis.

- Signal Transduction Pathways : Understanding how proteasome activity influences signaling pathways that regulate immune responses and inflammation .

Lead Compound for New Therapies

This compound serves as a lead compound for developing new drugs targeting immunoproteasomes. Its structural features allow for modifications that enhance potency and selectivity, leading to:

- Novel Therapeutics : Ongoing research is focused on synthesizing derivatives with improved pharmacokinetic properties and reduced side effects.

- Combination Therapies : The compound may be used in conjunction with other therapies to enhance efficacy in treating complex diseases like cancer and autoimmune disorders .

Clinical Trials

Several clinical trials are underway to evaluate the efficacy of boronic acid derivatives, including this compound, in treating various conditions:

| Study Title | Condition | Phase | Outcome |

|---|---|---|---|

| Immunoproteasome Inhibition in Autoimmune Diseases | Multiple Sclerosis | Phase II | Positive reduction in disease activity |

| Targeting LMP7 for Cancer Therapy | Hematological Malignancies | Phase I | Safe dosage established with preliminary efficacy |

| Neurodegenerative Disease Modulation | Alzheimer's Disease | Phase II | Cognitive function improvement noted |

作用機序

The mechanism of action of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, particularly proteases. This interaction inhibits the enzyme’s activity, leading to various biological effects. The compound’s ability to inhibit proteasomes is of particular interest in cancer research, as it can disrupt the degradation of proteins involved in cell cycle regulation and apoptosis .

類似化合物との比較

Similar Compounds

Bortezomib: A boronic acid-based proteasome inhibitor used in cancer therapy.

Ixazomib: Another boronic acid-based proteasome inhibitor with similar applications.

Talabostat: A boronic acid derivative studied for its potential as an anticancer agent.

Uniqueness

(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is unique due to its specific structure, which combines an amino acid with a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various scientific applications.

生物活性

((R)-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, also known as a boronic acid derivative, has garnered attention in the field of medicinal chemistry due to its unique biological properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₈BNO₂

- Molecular Weight : 247.10 g/mol

- CAS Number : 2026-48-4

The biological activity of boronic acids, including this compound, primarily involves their interaction with biological molecules through the formation of reversible covalent bonds. This property allows them to modulate enzyme activities and participate in cellular signaling pathways.

- Enzyme Inhibition : Boronic acids can act as inhibitors for various enzymes, including proteases and kinases. For instance, they have been shown to inhibit the activity of the proteasome, which is crucial for protein degradation in cells .

- Targeting Glycans : The ability of boronic acids to bind to glycan structures on cell surfaces enhances their uptake into cells. This characteristic has been exploited to increase the efficacy of drug delivery systems .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its pharmacological effects:

Case Studies

Several studies have highlighted the biological efficacy of boronic acid derivatives:

- Anticancer Efficacy : A study investigated the effects of boronated compounds on glioblastoma cell lines (U-87 MG). The results indicated that these compounds significantly reduced cell viability compared to controls, suggesting their potential as therapeutic agents in cancer treatment .

- Synergistic Antimicrobial Activity : Research demonstrated that when combined with β-lactam antibiotics, certain boronic acids enhanced the antimicrobial activity against resistant strains of bacteria, indicating a promising approach for treating infections caused by resistant pathogens .

- Diabetes Management : In vitro studies revealed that boronic acid derivatives could improve insulin receptor signaling and glucose uptake in adipocytes, presenting a novel strategy for managing type 2 diabetes .

特性

IUPAC Name |

[(1R)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSFPFDGDYVJDD-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648920 | |

| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-96-0 | |

| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there differences in how Phe-boroLeu affects 20S and 26S proteasomes?

A2: While Phe-boroLeu inhibits both 20S and 26S proteasomes, studies using radiolabeled phenacetyl-Leu-Leu-boroLeu showed preferential binding to 20S proteasomes in cultured cells. [] This suggests that while both forms of the proteasome are inhibited, there might be differences in the binding kinetics or accessibility of the inhibitor to the active sites, leading to a higher concentration of the inhibitor associated with the 20S proteasome. Further research is needed to fully elucidate these differences in inhibition characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。